molecular formula C9H11N3O B13929379 2-amino-N-cyclopropylnicotinamide

2-amino-N-cyclopropylnicotinamide

Cat. No.: B13929379
M. Wt: 177.20 g/mol
InChI Key: ZBAJXOREZMTUAL-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropylnicotinamide is a chemical compound offered for research and development purposes. It is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or personal use. This compound belongs to the class of 2-aminonicotinamide derivatives, which are recognized in scientific research for their potential as key intermediates in the development of new active substances . Specifically, 2-aminonicotinamide scaffolds have been identified in patent literature as holding signifcant value in medicinal chemistry, particularly in the design of inhibitors for targets such as vascular endothelial growth factor (VEGF) receptor tyrosine kinases for potential therapeutic applications . Furthermore, structural analogues of this compound, where the cyclopropyl group is a key feature, have been investigated in the synthesis of novel fungicidal agents, demonstrating the relevance of this chemical scaffold in agrochemical research . The presence of both amino and amide functional groups on the pyridine ring makes this molecule a versatile building block for further chemical synthesis and exploration in various biochemical and pharmacological studies.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H2,10,11)(H,12,13)

InChI Key

ZBAJXOREZMTUAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with nicotinic acid derivatives , such as 2,6-dichloronicotinic acid or related substituted nicotinic acids. The key initial step involves converting the carboxylic acid group into a more reactive acid chloride intermediate using thionyl chloride (SOCl2). This transformation is carried out under reflux conditions (around 80°C) for approximately 24 hours, yielding the acid chloride in high yield (around 98-99%).

Step Reagents/Conditions Outcome Yield (%)
Acid chloride formation Thionyl chloride, 80°C, 24 h Conversion of nicotinic acid to acid chloride 98-99

Amide Bond Formation with Cyclopropylamine

The acid chloride intermediate is then reacted with cyclopropylamine to form the N-cyclopropylnicotinamide moiety. This amidation is typically performed in dichloromethane (DCM) with catalytic amounts of 4-dimethylaminopyridine and triethylamine as bases, at 0°C to room temperature over 4 hours. The reaction proceeds quantitatively, yielding the amide product as a pale yellow solid with yields close to 99%.

Step Reagents/Conditions Outcome Yield (%)
Amidation Cyclopropylamine, DCM, DMAP, Et3N, 0°C to RT, 4 h Formation of N-cyclopropylnicotinamide 99

Introduction of the 2-Amino Group

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Acid chloride formation SOCl2, 80°C, 24 h Nicotinic acid chloride 98-99 High conversion
2 Amidation Cyclopropylamine, DCM, DMAP, Et3N, 0°C to RT, 4 h N-cyclopropylnicotinamide 99 Quantitative amidation
3 Amination (nucleophilic) NH3, 0°C to RT, 4 h 2-amino-N-cyclopropylnicotinamide ~98 Direct nucleophilic substitution
4 Pd-catalyzed amination Pd2(dba)3, rac-BINAP/Xantphos, NaOtBu, THF, 100-120°C, 24 h 2-amino derivative via cross-coupling 53-75 Ligand choice critical for yield
5 Enzymatic hydrolysis (optional) Nitrile hydratase enzyme, bacterial source Selective amide formation Moderate Biocatalytic method for selective hydrolysis

Detailed Research Findings and Analysis

  • The acid chloride formation step is robust and reproducible, providing a reactive intermediate essential for subsequent amidation.

  • The amidation with cyclopropylamine proceeds with near-quantitative yield, indicating excellent reactivity and minimal side reactions under mild conditions.

  • The introduction of the amino group at position 2 is more challenging due to the electronic nature of the pyridine ring and steric hindrance from substituents. Direct nucleophilic substitution with ammonia is effective but limited to certain substrates.

  • Palladium-catalyzed cross-coupling offers a versatile and efficient pathway to introduce the amino group and other substituents. Ligand choice (rac-BINAP vs. Xantphos) and reaction conditions significantly influence yields and selectivity.

  • The use of biocatalysis for selective hydrolysis of nitriles to amides represents an innovative approach that complements traditional synthetic methods, particularly for complex multifunctional molecules.

  • Spectroscopic data (NMR, IR) confirm the structural integrity of the synthesized compounds, with characteristic amide proton signals and expected chemical shifts for the pyridine ring and cyclopropyl group.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropylnicotinamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-amino-N-cyclopropylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropylnicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Nicotinamide (Nam)

Structure: Nicotinamide lacks the 2-amino and cyclopropyl groups. Key Differences:

  • Bioactivity: Nicotinamide directly participates in NAD+ biosynthesis, whereas the 2-amino substitution in the target compound may disrupt NAD+ precursor activity but introduce novel binding interactions.
  • Research Findings: Nicotinamide derivatives with amino substitutions are less studied, but modifications at position 2 have been shown to alter substrate specificity for NAD+-utilizing enzymes .

Nicotinic Acid (NA)

Structure : Nicotinic acid replaces the amide group with a carboxylic acid.
Key Differences :

  • Acid-Base Properties: The carboxylic acid in NA increases water solubility but limits blood-brain barrier penetration. The amide group in 2-amino-N-cyclopropylnicotinamide may enhance lipophilicity.
  • Metabolic Pathways : NA is converted to NAD+ via the Preiss-Handler pathway, while the target compound’s structural uniqueness may necessitate alternative metabolic routes .

Ranitidine Nitroacetamide Impurity

Structure: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide . Key Differences:

  • Substituents: The nitro and dimethylamino groups in the ranitidine impurity contrast with the amino and cyclopropyl groups in the target compound.

2-Cyano-N-[(methylamino)carbonyl]acetamide

Structure: Contains cyano and methylamino substituents . Key Differences:

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Role
Nicotinamide (Nam) C₆H₆N₂O None 122.12 NAD+ precursor
2-Amino-N-cyclopropylnicotinamide C₉H₁₂N₄O 2-amino, N-cyclopropyl 208.22 (calculated) Potential enzyme modulator
Nicotinic Acid (NA) C₆H₅NO₂ Carboxylic acid at C3 123.11 NAD+ synthesis via Preiss-Handler
Ranitidine Nitroacetamide Impurity C₁₃H₂₀N₄O₃S Nitro, dimethylamino, furan 312.39 Ranitidine degradation product
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylamino 141.13 Undefined (limited toxicology data)

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